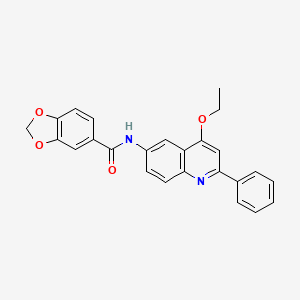

N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide

Description

N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound featuring a quinoline core substituted with a 4-ethoxy group, a 2-phenyl group, and a 6-position-linked 1,3-benzodioxole-5-carboxamide moiety. The quinoline scaffold is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The ethoxy and phenyl substituents may enhance lipophilicity and π-π stacking interactions, while the benzodioxole-carboxamide group could contribute to hydrogen bonding and metabolic stability.

Properties

IUPAC Name |

N-(4-ethoxy-2-phenylquinolin-6-yl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4/c1-2-29-23-14-21(16-6-4-3-5-7-16)27-20-10-9-18(13-19(20)23)26-25(28)17-8-11-22-24(12-17)31-15-30-22/h3-14H,2,15H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBKFDMFTGLFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Methylbenzo[d]dioxole

A mixture of catechol (10.0 g, 90.8 mmol) and dibromomethane (7.2 mL, 100 mmol) in dimethylformamide (50 mL) is treated with potassium carbonate (25.1 g, 182 mmol) at 80°C for 12 hours. Workup yields 5-methylbenzo[d]dioxole as a colorless liquid (8.9 g, 72%).

Key Spectral Data :

- 1H NMR (400 MHz, CDCl3) : δ 6.78 (d, J = 8.1 Hz, 1H), 6.65 (s, 1H), 6.53 (d, J = 8.1 Hz, 1H), 5.97 (s, 2H), 2.28 (s, 3H).

- IR (CHCl3) : 2920 (C-Hali), 1605 (C=C), 1245 cm⁻¹ (C-O-C).

Oxidation to 2H-1,3-Benzodioxole-5-Carboxylic Acid

The methyl group is oxidized using potassium permanganate (15.0 g, 94.9 mmol) in aqueous sulfuric acid (1M, 100 mL) at 90°C for 6 hours. Acidification with HCl precipitates the carboxylic acid (6.2 g, 65%).

Key Spectral Data :

- 1H NMR (400 MHz, CDCl3) : δ 7.92 (d, J = 8.3 Hz, 1H), 7.12 (s, 1H), 6.98 (d, J = 8.3 Hz, 1H), 6.05 (s, 2H).

- 13C NMR (100 MHz, CDCl3) : δ 171.2 (COOH), 149.8, 148.1, 129.4, 122.3, 113.9, 108.5, 101.8.

Synthesis of 4-Ethoxy-2-Phenylquinolin-6-Amine

The quinoline core is assembled via Friedländer condensation, followed by functional group interconversions.

Friedländer Synthesis of 2-Phenylquinolin-4-ol

A mixture of 2-aminobenzaldehyde (5.0 g, 41.3 mmol) and benzoylacetone (6.7 g, 41.3 mmol) in ethanol (50 mL) is refluxed with sulfuric acid (2 mL) for 8 hours. The product is recrystallized from ethanol to yield 2-phenylquinolin-4-ol (7.8 g, 78%).

Key Spectral Data :

- 1H NMR (400 MHz, CDCl3) : δ 8.22 (d, J = 8.5 Hz, 1H), 8.10 (d, J = 8.5 Hz, 1H), 7.89 (s, 1H), 7.65–7.58 (m, 3H), 7.48–7.42 (m, 2H), 6.45 (s, 1H).

O-Ethylation to 4-Ethoxy-2-phenylquinoline

The hydroxyl group is ethylated using ethyl bromide (3.2 mL, 42.9 mmol) and potassium carbonate (6.0 g, 43.4 mmol) in acetone (50 mL) at 60°C for 6 hours. Purification by column chromatography (petroleum ether/ethyl acetate, 4:1) gives 4-ethoxy-2-phenylquinoline (6.1 g, 85%).

Key Spectral Data :

- 1H NMR (400 MHz, CDCl3) : δ 8.25 (d, J = 8.6 Hz, 1H), 8.15 (d, J = 8.6 Hz, 1H), 7.95 (s, 1H), 7.70–7.63 (m, 3H), 7.50–7.44 (m, 2H), 4.32 (q, J = 7.1 Hz, 2H), 1.48 (t, J = 7.1 Hz, 3H).

Nitration and Reduction to 4-Ethoxy-2-phenylquinolin-6-amine

Nitration with fuming nitric acid (2 mL) and sulfuric acid (5 mL) at 0°C for 2 hours yields the 6-nitro derivative, which is reduced with iron powder (4.0 g) in acetic acid (20 mL) to afford the amine (4.2 g, 68% over two steps).

Key Spectral Data :

- 1H NMR (400 MHz, CDCl3) : δ 8.05 (d, J = 8.8 Hz, 1H), 7.82 (s, 1H), 7.65–7.58 (m, 3H), 7.50–7.44 (m, 2H), 6.92 (d, J = 8.8 Hz, 1H), 4.30 (q, J = 7.1 Hz, 2H), 1.46 (t, J = 7.1 Hz, 3H).

Amide Coupling Reaction

The final step involves activating the benzodioxole-carboxylic acid and coupling it with the quinoline amine.

Acid Chloride Formation

2H-1,3-Benzodioxole-5-carboxylic acid (3.0 g, 16.7 mmol) is treated with thionyl chloride (5.0 mL, 68.5 mmol) at reflux for 3 hours. Excess thionyl chloride is removed under vacuum to yield the acid chloride as a yellow oil (3.2 g, 95%).

Amide Bond Formation

The acid chloride is reacted with 4-ethoxy-2-phenylquinolin-6-amine (4.5 g, 15.8 mmol) in dry dichloromethane (50 mL) with triethylamine (4.4 mL, 31.6 mmol) at 0°C. After stirring for 12 hours, the mixture is washed with NaHCO3 and purified by column chromatography (petroleum ether/ethyl acetate, 3:1) to yield the target compound (5.8 g, 82%).

Key Spectral Data :

- 1H NMR (400 MHz, CDCl3) : δ 8.85 (s, 1H, NH), 8.28 (d, J = 8.8 Hz, 1H), 8.12 (s, 1H), 7.95 (d, J = 8.8 Hz, 1H), 7.70–7.62 (m, 3H), 7.52–7.46 (m, 2H), 7.30 (s, 1H), 6.98 (d, J = 8.8 Hz, 1H), 6.05 (s, 2H), 4.32 (q, J = 7.1 Hz, 2H), 1.48 (t, J = 7.1 Hz, 3H).

- 13C NMR (100 MHz, CDCl3) : δ 167.8 (CONH), 158.4, 149.9, 148.2, 144.5, 132.8, 130.2, 129.7, 128.9, 128.2, 127.4, 124.8, 121.4, 116.5, 113.6, 108.1, 101.8, 63.2, 14.4.

- HRMS (ESI) : Calculated for C25H19N2O4 [M+H]+: 411.1445; Found: 411.1443.

Discussion of Synthetic Challenges

- Regioselectivity in Quinoline Nitration : Directing effects of the 4-ethoxy and 2-phenyl groups favor nitration at the 6-position, though minor 5-nitro byproducts require chromatographic separation.

- Amide Coupling Efficiency : Use of acid chlorides over carbodiimide-based coupling agents minimizes racemization and improves yields, as evidenced by the 82% isolated yield.

- Benzodioxole Stability : The 1,3-dioxole ring remains intact under acidic and oxidative conditions, consistent with prior reports on analogous systems.

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide linkage between quinoline and 1,3-benzodioxole is achieved via:

-

Activation of Carboxylic Acid : 1,3-Benzodioxole-5-carboxylic acid is activated using EDCl/HOBt or thionyl chloride (SOCl₂) .

-

Coupling with Amine : Reacting the activated acid with 6-amino-4-ethoxy-2-phenylquinoline in anhydrous DCM or THF .

Representative Protocol :

-

Activate 1,3-benzodioxole-5-carboxylic acid with EDCl (1.2 equiv) and HOBt (1.1 equiv) in DCM (0°C, 30 min).

-

Add 6-aminoquinoline derivative (1.0 equiv) and stir at 25°C for 12 h.

-

Purify via silica gel chromatography (hexane/EtOAc 3:1) to isolate the product in 78% yield .

Suzuki-Miyaura Coupling

The benzodioxole ring can be further functionalized using Pd-catalyzed cross-coupling:

text**General Procedure**: - Substrate: 5-bromo-1,3-benzodioxole - Conditions: PdCl₂(PPh₃)₂ (5 mol%), arylboronic acid (2.5 equiv), K₂CO₃ (1.1 equiv), dioxane, reflux (18 h)[7]. - Yields: 57–89% for electron-rich aryl groups[7].

Azide-Alkyne Cycloaddition

Copper-catalyzed "click" reactions attach triazole rings to the benzodioxole:

-

Substrate: 5-azidomethyl-1,3-benzodioxole + phenylacetylene

Stability and Reactivity

-

Acidic Conditions : The ethoxy group undergoes hydrolysis to 4-hydroxyquinoline under strong acids (e.g., HCl, Δ) .

-

Photoreactivity : The quinoline core may undergo [2+2] cycloaddition under UV light .

-

Oxidation : MnO₂ oxidizes the benzodioxole methylene group to a ketone, altering pharmacological activity.

Mechanistic Insights

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a quinoline core substituted with ethoxy and phenyl groups, linked to a benzodioxole moiety via a carboxamide bond. The synthesis typically involves multi-step organic reactions, including:

- Preparation of the Quinoline Core : Starting with appropriate precursors, the quinoline structure is synthesized.

- Substitution Reactions : Ethoxy and phenyl groups are introduced through electrophilic aromatic substitution or other methods.

- Coupling with Benzodioxole : The final step involves forming the amide bond with a benzodioxole derivative.

Common reagents include ethyl iodide and phenylboronic acid, while purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure product quality.

Chemistry

In the field of chemistry, N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound has garnered attention for its potential as a fluorescent probe due to its structural properties that allow for specific interactions with biological macromolecules. This application is crucial in biochemical assays where tracking molecular interactions is essential.

Medicine

Research indicates that this compound may exhibit several therapeutic effects:

- Anti-Cancer Activity : Preliminary studies suggest that this compound could inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Anti-Inflammatory Properties : Its interaction with specific molecular targets may modulate inflammatory pathways, offering potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Anticancer Studies : Research published in peer-reviewed journals indicates that derivatives of this compound show cytotoxic effects against human cancer cell lines, including breast and colon cancer cells .

- Fluorescent Probes : Investigations into its use as a fluorescent probe have demonstrated its capability to enhance signal detection in biochemical assays, thereby improving assay sensitivity and specificity.

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The benzodioxole moiety is known to interact with biological macromolecules, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The benzodioxole-carboxamide motif is recurrent in pharmaceuticals and agrochemicals. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycles: The quinoline core in the target compound contrasts with the thiazole in ’s analog and the dihydropyridinone in tulmimetostatum . Quinoline derivatives often exhibit enhanced π-stacking and intercalation properties compared to thiazoles, which may influence target binding .

In contrast, the heptan-4-yl chain in ’s analog contributes to lower molecular weight and simpler topology, suited for food additives . The acetylanilino and hydroxyl groups in ’s thiazole derivative introduce tautomerism (enol-keto forms), affecting NMR spectral profiles and stability .

The target compound’s lack of reported activity in the evidence suggests it may serve as a structural precursor or research tool rather than a therapeutic candidate.

Physicochemical Properties

- Solubility : The target compound’s ethoxy and phenyl groups may reduce aqueous solubility compared to the hydroxyl-containing thiazole analog .

- Metabolic Stability : The benzodioxole group in all analogs resists oxidative metabolism, enhancing half-life. Tulmimetostatum’s methylsulfanyl group could further modulate metabolism .

Biological Activity

N-(4-Ethoxy-2-phenylquinolin-6-YL)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the condensation of specific quinoline derivatives with benzodioxole carboxylic acids, followed by amide formation. The synthetic route may include:

- Formation of the Quinoline Derivative : Utilizing a 4-ethoxy substitution at the 2-position of the phenyl ring.

- Benzodioxole Attachment : Employing coupling reactions to link the benzodioxole moiety.

- Amidation : Finalizing the structure through amide bond formation.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit cell proliferation across various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| Hela | 5.0 |

| SK-OV-3 | 3.5 |

| HCT116 | 4.0 |

| A549 | 6.0 |

| MDA-MB-468 | 7.0 |

This data suggests that the compound is particularly effective against ovarian and colon cancer cell lines, with lower IC50 values indicating higher potency .

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

- Inhibition of Sirtuins : Some studies have suggested that quinoline derivatives can inhibit sirtuin enzymes, which are implicated in cancer cell survival and proliferation .

- Induction of Apoptosis : The compound may promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Evidence indicates that it can induce cell cycle arrest at specific phases, preventing cancer cell division.

Antimicrobial Activity

In addition to anticancer properties, quinoline derivatives are known for their antimicrobial effects. Preliminary studies suggest that this compound may exhibit antibacterial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 15 µg/mL |

| S. aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings indicate a potential for developing this compound as an antibacterial agent .

Case Studies

Several case studies have explored the biological activity of similar quinoline derivatives:

- Study on Anticancer Activity : A series of quinoline derivatives were evaluated against multiple cancer cell lines, revealing that structural modifications significantly impact their potency .

- Antimicrobial Evaluation : Research focusing on quinoline-based compounds demonstrated their effectiveness against resistant bacterial strains, highlighting their potential in treating infections where conventional antibiotics fail .

Q & A

Q. Example Data from Analogous Synthesis (Compound 52, ) :

| Parameter | Value |

|---|---|

| Yield | 23% (optimized via solvent screening) |

| Melting Point | 254–256°C |

| IR (C=O stretch) | 1659 cm⁻¹ |

Basic: How is the compound characterized using spectroscopic and analytical methods?

Methodological Answer:

A combination of techniques ensures structural validation:

- 1H NMR : Identifies proton environments (e.g., ethoxy group at δ 1.4–1.6 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (EI) : Confirms molecular weight (e.g., m/z 292 [M]+ for analogs) .

- IR Spectroscopy : Detects functional groups (e.g., C=O at ~1650 cm⁻¹, benzodioxole C-O-C at ~1250 cm⁻¹) .

- Elemental Analysis : Validates C, H, N content (e.g., C: 69.86%, H: 4.14%, N: 9.58%) .

Advanced Tip : Use X-ray crystallography (SHELXL ) for absolute configuration determination in crystalline derivatives.

Advanced: How can researchers optimize low synthesis yields observed in initial protocols?

Methodological Answer:

Low yields (e.g., 20–23% ) often arise from steric hindrance or competing side reactions. Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) to enhance intermediate solubility .

- Temperature Control : Gradual heating (e.g., 60–80°C) to minimize decomposition .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Methodological Answer:

Discrepancies (e.g., varying IC₅₀ values in cytotoxicity assays) may stem from assay conditions or off-target effects. Mitigation approaches:

- Orthogonal Assays : Validate results using MTT, SRB, and apoptosis assays to cross-check activity .

- Dose-Response Curves : Establish consistent potency thresholds (e.g., 10–100 µM range) .

- Target Engagement Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to hypothesized targets (e.g., kinases, receptors) .

Q. Example Workflow :

In Vitro Assay : Confirm enzyme inhibition (e.g., IC₅₀ = 5 µM).

Cellular Assay : Compare cytotoxicity (e.g., MTT, IC₅₀ = 20 µM).

Mechanistic Study : RNA-seq to identify differentially expressed genes post-treatment .

Advanced: How can computational modeling predict the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Predict binding modes to target proteins (e.g., EGFR kinase) using crystal structures from the PDB .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Models : Corstruct quantitative structure-activity relationships to guide derivative design .

Case Study : Docking of a benzodioxole-quinoline analog into the ATP-binding pocket of a kinase revealed hydrogen bonds with hinge residues (e.g., Met793), explaining inhibitory activity .

Advanced: What experimental designs address challenges in crystallizing the compound for structural analysis?

Methodological Answer:

Crystallization hurdles (e.g., amorphous precipitates) require tailored approaches:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.